2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile
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Overview
Description
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a hydroxycyclobutylamino group and a carbonitrile group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the reaction of 2-aminopyridine with a cyclobutanone derivative under controlled conditions to introduce the hydroxycyclobutyl group. The nitrile group is then introduced through a subsequent reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 2-[(2-Oxocyclobutyl)amino]pyridine-3-carbonitrile.
Reduction: 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The hydroxycyclobutyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-3-carbonitrile: Lacks the hydroxycyclobutyl group, making it less versatile in chemical reactions.
2-Amino-4H-pyran-3-carbonitrile: Contains a different heterocyclic ring, leading to different chemical and biological properties.
Uniqueness
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-hydroxycyclobutyl)amino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-7-2-1-5-12-10(7)13-8-3-4-9(8)14/h1-2,5,8-9,14H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRPZNDLISFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC=N2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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